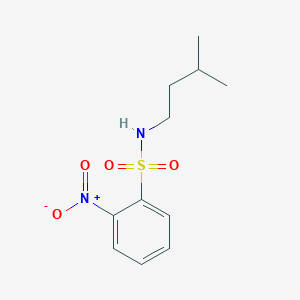
N-(3-methylbutyl)-2-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutyl)-2-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NBBS is a sulfonamide derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of N-(3-methylbutyl)-2-nitrobenzenesulfonamide is not well understood. However, it has been suggested that this compound may act as a chelating agent, which can bind to metal ions and form stable complexes. This property of this compound has been utilized in the determination of trace amounts of copper and silver ions in aqueous solutions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, a study has reported that this compound can inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This compound has also been reported to have anti-inflammatory properties.
実験室実験の利点と制限
N-(3-methylbutyl)-2-nitrobenzenesulfonamide has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound can be used as a reagent for the determination of trace amounts of metal ions in aqueous solutions. Moreover, this compound can be used as a fluorescence probe for the detection of nitric oxide in biological systems.
However, this compound also has some limitations in lab experiments. Its mechanism of action is not well understood, which limits its potential applications. Moreover, the limited information available on the biochemical and physiological effects of this compound makes it difficult to evaluate its potential as a drug candidate.
将来の方向性
There are several future directions for the study of N-(3-methylbutyl)-2-nitrobenzenesulfonamide. One potential direction is to investigate its potential as a corrosion inhibitor for different metals in different media. Another direction is to study its potential as a fluorescence probe for the detection of nitric oxide in different biological systems. Moreover, the mechanism of action of this compound needs to be further elucidated to explore its potential applications in different scientific fields.
Conclusion:
This compound is a sulfonamide derivative that has been studied for its potential applications in different scientific fields. It can be easily synthesized and purified through different methods. This compound has been used as a reagent for the determination of trace amounts of metal ions in aqueous solutions and as a fluorescence probe for the detection of nitric oxide in biological systems. However, its mechanism of action and biochemical and physiological effects need to be further elucidated to explore its potential applications in different scientific fields.
合成法
N-(3-methylbutyl)-2-nitrobenzenesulfonamide can be synthesized through various methods, including the reaction of 3-methylbutylamine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-methylbutylamine with 2-nitrobenzenesulfonyl isocyanate. Both methods yield this compound as a white crystalline solid.
科学的研究の応用
N-(3-methylbutyl)-2-nitrobenzenesulfonamide has been studied for its potential applications in different scientific fields. It has been used as a reagent for the determination of trace amounts of copper and silver ions in aqueous solutions. This compound has also been used as a fluorescence probe for the detection of nitric oxide in biological systems. Moreover, this compound has been studied for its potential use as a corrosion inhibitor for mild steel in acidic media.
特性
IUPAC Name |
N-(3-methylbutyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-9(2)7-8-12-18(16,17)11-6-4-3-5-10(11)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTDFLIRLUVIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)

![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5864449.png)
![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5864457.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5864459.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)
![N-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5864480.png)


![4-fluorobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864494.png)


![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5864521.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5864544.png)